molecular formula C20H31N3O B610986 1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea

1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea

Cat. No.: B610986
M. Wt: 329.5 g/mol
InChI Key: LNOPAJNGRAPFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SRI-011381: is a novel agonist of the transforming growth factor-beta signaling pathway. It has been primarily investigated for its potential therapeutic applications in treating Alzheimer’s disease. The compound physically targets the lysosome, promoting lysosomal acidification, increasing the breakdown of lysosomal cargo, and improving lysosome resilience to damage .

Mechanism of Action

Target of Action

The primary target of SRI-011381 is the Transforming Growth Factor-beta (TGF-β) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

SRI-011381 acts as an agonist of the TGF-β signaling pathway . It up-regulates the phosphorylation of Smad2/3, key proteins in the TGF-β pathway . This interaction results in the activation of the TGF-β pathway, leading to various downstream effects .

Biochemical Pathways

The activation of the TGF-β pathway by SRI-011381 affects several biochemical pathways. It has been shown to promote the clearance of fibrillar Aβ by macrophages, indicating a potential role in Alzheimer’s disease treatment . Additionally, it has been found to suppress the Nod-like receptor protein 3 (NLRP3) inflammasome activation, which is involved in inflammatory responses .

Pharmacokinetics

SRI-011381 is orally bioavailable and is rapidly absorbed after oral administration .

Result of Action

The activation of the TGF-β pathway by SRI-011381 leads to various molecular and cellular effects. It promotes the proliferation of cells and increases the expression of TGF-β1, NALP3, collagen-1, and α-SMA . It also exhibits neuroprotective effects .

Action Environment

Environmental factors can influence the action of SRI-011381. For instance, the presence of other compounds can modulate its effects. In one study, the inhibitory effect of curcumin on the activation of Smad2/3 was reversed by SRI-011381 . Additionally, the compound’s action can be influenced by the physiological environment, such as the presence of specific isotypes .

Biochemical Analysis

Biochemical Properties

SRI-011381 plays a crucial role in biochemical reactions by activating the TGF-β signaling pathway. This pathway is essential for various cellular processes, including cell growth, differentiation, and apoptosis. SRI-011381 interacts with several biomolecules, including TGF-β1, NALP3, collagen-1, and α-SMA. These interactions lead to the activation of TGF-β signaling, which promotes cellular proliferation and differentiation . Additionally, SRI-011381 has been shown to enhance lysosomal acidification and improve lysosomal resilience to damage .

Cellular Effects

SRI-011381 exerts significant effects on various cell types and cellular processes. It has been observed to promote the proliferation of pulmonary fibroblasts and increase the expression of TGF-β1, NALP3, collagen-1, and α-SMA . In neuronal cells, SRI-011381 reduces cell death and the number of dystrophic neurites induced by amyloid-β, indicating its neuroprotective properties . Furthermore, SRI-011381 enhances phagocytosis of amyloid-β by macrophages, suggesting its potential role in modulating immune responses .

Molecular Mechanism

At the molecular level, SRI-011381 functions as an agonist of the TGF-β signaling pathway. It binds to and activates TGF-β receptors, leading to the phosphorylation of Smad2/3 proteins . This activation results in the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. SRI-011381 also promotes lysosomal acidification and enhances the breakdown of lysosomal cargo, thereby improving lysosomal function and resilience .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SRI-011381 have been studied over various time periods. It has been shown to maintain its stability and activity over extended periods, with no significant degradation observed . Long-term studies have demonstrated that SRI-011381 can partially repair optic nerve and retinal defects in experimental autoimmune encephalomyelitis mouse models . These findings suggest that SRI-011381 has sustained effects on cellular function and can provide long-term benefits in disease models.

Dosage Effects in Animal Models

The effects of SRI-011381 vary with different dosages in animal models. In mice, a dosage of 30 mg/kg administered every two days for 22 days has been shown to partially repair optic nerve and retinal defects . Higher dosages may lead to toxic or adverse effects, although specific threshold effects and toxicity levels have not been extensively documented. It is essential to optimize the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

SRI-011381 is involved in several metabolic pathways, primarily through its activation of the TGF-β signaling pathway. This activation leads to the upregulation of various genes involved in cell proliferation, differentiation, and apoptosis . Additionally, SRI-011381 interacts with enzymes such as NALP3 and proteins like collagen-1 and α-SMA, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, SRI-011381 is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to physically target lysosomes, promoting lysosomal acidification and enhancing the breakdown of lysosomal cargo . This targeting improves lysosomal function and resilience, contributing to the compound’s overall efficacy in cellular processes.

Subcellular Localization

SRI-011381 exhibits specific subcellular localization, primarily targeting lysosomes. This localization is crucial for its activity, as it promotes lysosomal acidification and enhances the breakdown of lysosomal cargo . The compound’s targeting signals and post-translational modifications direct it to lysosomes, where it exerts its effects on cellular function and resilience.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SRI-011381 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods: Industrial production methods for SRI-011381 are not explicitly detailed in the available sources. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: SRI-011381 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of SRI-011381: SRI-011381 is unique in its specific targeting of the lysosome and its ability to promote lysosomal acidification and cargo breakdown. This makes it particularly valuable in research focused on lysosomal function and neurodegenerative diseases .

Properties

IUPAC Name

1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOPAJNGRAPFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea
Reactant of Route 2
1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea
Reactant of Route 3
1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea
Reactant of Route 4
1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea
Reactant of Route 5
1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea
Reactant of Route 6
1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.